2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone
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Description
2-(4-Methylpiperazinomethyl)-3'-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry and Environmental Health : Ye et al. (2008) developed a sensitive method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry to measure concentrations of various environmental phenols, including benzophenone derivatives, in human milk. This method helps in assessing human exposure to these compounds and their potential risks to health (Ye et al., 2008).
Organic Chemistry and Photochemistry : Plíštil et al. (2006) explored the photochemistry of benzophenone derivatives. They found that irradiation of certain benzophenone compounds in nonnucleophilic solvents led to the formation of specific indanone derivatives, which could have applications in synthetic organic chemistry (Plíštil et al., 2006).
Electrochemical Research : Schwientek et al. (1999) utilized benzophenone derivatives in electrochemical studies to investigate the stereoselective electroreduction of these compounds, which can be important in the development of enantioselective electrodes and in understanding electrochemical processes (Schwientek et al., 1999).
Medicinal Chemistry and Bioactivity : Sumrra et al. (2018) synthesized Schiff base compounds with benzophenone structures and evaluated their antioxidant, enzyme inhibition, and antimicrobial activities. This research demonstrates the potential of benzophenone derivatives in medicinal chemistry and drug development (Sumrra et al., 2018).
Pharmacology and Drug Metabolism : Watanabe et al. (2015) investigated the metabolism of the UV-filter benzophenone-3 in rat and human liver microsomes and its effects on endocrine-disrupting activity. This study is significant for understanding the metabolic pathways and potential health impacts of benzophenone derivatives (Watanabe et al., 2015).
Materials Science and Polymer Chemistry : Morikawa (1998) worked on the synthesis of hyperbranched poly(ether ketones) using monomers that include benzophenone structures. This research contributes to the development of new materials with potential applications in various industries (Morikawa, 1998).
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-16-5-2-3-8-18(16)19(26)15-6-4-7-17(13-15)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRIBRRHMMMLGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643888 |
Source
|
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-37-4 |
Source
|
Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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